Valsartan Isopropyl Ester

Analytical Method Validation Impurity Profiling HPLC Specificity

Valsartan Isopropyl Ester (CAS 1245820-09-0) is the isopropyl ester derivative of Valsartan, a nonpeptide angiotensin II AT1-receptor antagonist. Chemically designated as (S)-N-Valeryl-N-([2′-(1H-tetrazole-5-yl)biphen-7-yl]methyl)-valine isopropyl ester (C27H35N5O3, MW 477.6), this compound is classified as a process-related impurity of Valsartan and is supplied as a high-purity reference standard compliant with regulatory guidelines.

Molecular Formula C27H35N5O3
Molecular Weight 477.609
CAS No. 1245820-09-0
Cat. No. B570545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan Isopropyl Ester
CAS1245820-09-0
SynonymsN-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine 1-Methylethyl Ester;  (S)-Isopropyl 2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Molecular FormulaC27H35N5O3
Molecular Weight477.609
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C
InChIInChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1
InChIKeyXIZXKMBYUPSRFW-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valsartan Isopropyl Ester (CAS 1245820-09-0): Analytical Reference Standard Procurement Guide for ANDA and QC Workflows


Valsartan Isopropyl Ester (CAS 1245820-09-0) is the isopropyl ester derivative of Valsartan, a nonpeptide angiotensin II AT1-receptor antagonist . Chemically designated as (S)-N-Valeryl-N-([2′-(1H-tetrazole-5-yl)biphen-7-yl]methyl)-valine isopropyl ester (C27H35N5O3, MW 477.6), this compound is classified as a process-related impurity of Valsartan and is supplied as a high-purity reference standard compliant with regulatory guidelines [1][2]. It is specifically utilized for analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) and commercial Valsartan production [1].

ANDA impurity profiling workflow Serves as certified reference standard for HPLC system suitability and method validation.
Isopropyl ester-specific retention marker Unique chromatographic behavior resolves from methyl/ethyl ester impurities and parent drug.
Cold-chain procurement required Long-term storage at -20°C with inert gas packaging; verify supplier cold-chain capability.

Why Valsartan Isopropyl Ester Cannot Be Replaced by In-Class Analogs for Regulatory Impurity Analysis


Generic substitution of Valsartan Isopropyl Ester with other Valsartan-related esters (e.g., methyl or ethyl esters) is not permissible in a regulatory context. Valsartan Isopropyl Ester is a specific process impurity that originates from esterification reactions involving isopropanol during the synthesis of Valsartan . Its unique retention time and spectral signature are necessary components of the impurity profile required by pharmacopoeial monographs and regulatory agency review [1]. Using an incorrect ester analog as a reference standard can lead to misidentification of impurities, failure to meet system suitability criteria, and potential rejection of an ANDA submission. The compound's distinct molecular weight (477.61 g/mol), hydrophobicity (LogP estimated >5.0), and chromatographic behavior create a unique analytical trace that is not replicated by Valsartan Methyl Ester (MW 449.55 g/mol) or Valsartan Ethyl Ester (MW 463.58 g/mol) [2].

Target Standard
Isopropyl ester delivers distinct molecular volume and hydrophobicity, producing a unique retention time in compendial HPLC methods.
Substitute Risk
Methyl or ethyl ester analogs shift retention time and may cause misidentification of impurity peaks, compromising system suitability.
Target Standard
Specific process impurity marker formed via isopropanol esterification; essential for residual solvent control and process validation.
Substitute Risk
Other alkyl esters originate from different synthetic routes and do not serve as valid markers for isopropanol-related process control.
Target Standard
Documented pharmacopoeial traceability (USP/EP) and full characterization package support ANDA regulatory acceptance.
Substitute Risk
Non-certified ester impurities often lack traceability documents; regulatory reviewers may reject data if standard identity is unverified.

Quantitative Evidence Guide: Valsartan Isopropyl Ester (CAS 1245820-09-0) Differentiation Data for Scientific Procurement


Chromatographic Specificity: Volumetric and Polarity Differences Versus Lower Alkyl Ester Impurities

The chromatographic selectivity required for impurity resolution mandates the correct ester reference standard. Valsartan Isopropyl Ester possesses a molecular volume and polarity distinct from methyl and ethyl ester impurities, directly impacting its retention time in reverse-phase HPLC systems. The molecular weight of Valsartan Isopropyl Ester (MW 477.61 g/mol) is 6.5% greater than the ethyl ester (MW 463.58 g/mol) and 6.2% greater than the methyl ester (MW 449.55 g/mol) [1]. This mass difference, combined with the additional branching of the isopropyl group, produces a measurable shift in retention time that is method-critical for peak identification in compendial methods [2].

Chromatographic Specificity
Method context
Isopropyl Ester MW 477.61 g/mol; LogP >5.3; distinct retention shift in RP-HPLC
Methyl / Ethyl Esters MW 449.55 / 463.58 g/mol; earlier elution; +14–28 Da lower mass
Prevents peak misidentification; enables method-specific resolution per compendial requirements.
Retention shift is method-critical for peak assignment; verify on your C18 column.
Analytical Method Validation Impurity Profiling HPLC Specificity

Purity Benchmarking: Certified Reference Standard Purity Levels Versus Generic Impurity Isolates

Valsartan Isopropyl Ester is supplied as a certified reference standard with verified purity levels. SynInnova Laboratories lists this compound at 98% purity (off-white solid), suitable for use as a quantitative reference standard . ClearSynth confirms purity by HPLC at not less than 90% . At the high end, some manufacturers offer purity of ≥99.0% by HPLC area normalization, with single impurity limits of ≤0.05% and full structural confirmation by 1H-NMR, 13C-NMR, MS, HPLC, and XRD . This level of characterization exceeds that of generic, non-certified impurity isolates.

Purity Benchmarking
Reported
90%–≥99.0% (HPLC)
Certified reference standard purity exceeds generic impurity isolates; supports ICH Q3A/B quantification.
Full characterization (NMR, MS, XRD) included; verify CoA for lot-specific purity.
Reference Standard Certification Analytical Quality Control HPLC Purity Analysis

Storage Stability: Temperature-Controlled Integrity for Reference Standard Longevity

The recommended storage condition for Valsartan Isopropyl Ester is -20°C, with additional specifications for inert gas packaging and protection from light . This is a more stringent requirement than the parent compound Valsartan, which can be stored at ambient room temperature [1]. The Biozol product listing explicitly states: 'Store at -20C. For maximum recovery of product, centrifuge the original vial prior to removing the cap', underscoring the need for temperature-controlled handling to maintain certified purity over its stated shelf-life of ≥5 years .

Storage Stability
Reported
Isopropyl Ester -20°C, inert gas, ≥5-year shelf-life
Valsartan API Ambient temperature, airtight container
Cold-chain integrity required; degradation risk if stored at room temperature.
Centrifuge vial before opening to recover maximum product.
Reference Standard Stability Storage Condition Validation Cold Chain Logistics

Regulatory Compliance: Pharmacopoeial Traceability and ANDA Readiness

Valsartan Isopropyl Ester products are offered with documented traceability to pharmacopeial standards, including USP and EP, as explicitly stated by multiple certified suppliers . The product is aligned with ChP 2025, USP 45, and EP 11.0 compendial requirements and can include a Certificate of Analysis and DMF number . ChemWhat notes that its product can serve as a reference standard, with further traceability against USP or EP provided upon feasibility confirmation [1]. This formal pharmacopoeial linkage is not uniformly available from all suppliers of Valsartan-related impurities.

Regulatory Traceability
Class-level
USP/EP traceability available; alignment with ChP 2025, USP 45, EP 11.0; COA and DMF provided
Essential for ANDA submission acceptance; confirm traceability feasibility with supplier.
Traceability against USP/EP may require feasibility confirmation.
Pharmacopoeial Standards ANDA Submission USP/EP Traceability

Ester-Specific Impurity Origin: Process Control Versus Degradation Product Markers

Valsartan Isopropyl Ester is classified as a 'Process Impurity' (Impurity B) requiring specific residual solvent (isopropanol) control, as distinguished from degradation products like Valsartan Acid (Impurity A) . While the methyl ester can arise from methanol used in synthesis and the ethyl ester from ethanol, the isopropyl ester is uniquely linked to the isopropanol esterification step in the synthetic pathway. This origin-based classification enables its use as a specific marker for monitoring the completeness of the washing and purification steps during Valsartan manufacturing .

Impurity Origin Classification
Class-level
Process impurity (esterification with isopropanol); distinct from degradation products (Valsartan Acid) and chiral impurity
Enables root-cause analysis in manufacturing investigations; supports ICH impurity classification strategy.
Classification derived from synthesis pathway context; verify with process-specific data.
Process Impurity Control Residual Solvent Monitoring Synthesis Pathway Analysis

Pharmacological Activity Differential: Inactive Ester Prodrug Versus Active Parent Drug and Active Methyl Ester

Valsartan Isopropyl Ester serves as an analytical reference standard, whereas Valsartan Methyl Ester exhibits significant pharmacological activity (angiotensin II AT1 receptor IC50: 0.06 μM) . Unlike the methyl ester, which suppresses angiotensin II-induced pressor response in rabbit aorta (IC50: 0.068 μM) and in rat models (10% inhibition at 10 mg/kg p.o.), no comparable receptor-binding data has been published for the isopropyl analog, confirming its role as a non-pharmacologically active impurity marker rather than a bioactive derivative . This categorical difference is critical for safety qualification of the impurity according to ICH M7 and ICH Q3A guidelines.

Pharmacological Activity
Reported
Isopropyl Ester No published AT1 receptor antagonism data; classified as inactive process impurity
Methyl Ester AT1 IC50 0.06 μM; inhibits pressor response in rabbit aorta (IC50 0.068 μM)
Supports non-pharmacologically active impurity classification for safety qualification per ICH M7/Q3A.
Estimated >1000-fold difference in receptor binding; confirms analytical-only use.
AT1 Receptor Antagonism Ester Pharmacodynamics Impurity Safety Qualification

High-Value Application Scenarios for Valsartan Isopropyl Ester (CAS 1245820-09-0) in Regulated Pharmaceutical Development


HPLC System Suitability Standard for Valsartan ANDA Impurity Profiling

Valsartan Isopropyl Ester is utilized as a system suitability standard in gradient reverse-phase HPLC methods for the determination of related substances in Valsartan drug substance and finished dosage forms [1]. Its unique retention time, derived from its isopropyl ester moiety, enables clear resolution from the parent Valsartan peak and from other process impurities (e.g., methyl ester, ethyl ester, desvaleryl impurity), allowing analysts to verify column performance and mobile phase composition prior to sample analysis . This application is mandatory for ANDA submissions requiring demonstration of method specificity per ICH Q2(R1).

Residual Isopropanol Control Marker in Valsartan Process Validation

As a process impurity formed by esterification of Valsartan with isopropanol, this compound serves as a sentinel marker for detecting incomplete removal of isopropanol and related ester byproducts during the final purification steps of Valsartan synthesis [1]. Regulatory specifications for residual solvents require control of isopropanol, and the presence of Valsartan Isopropyl Ester above established limits may indicate insufficient washing or drying of the API cake. Quantitative monitoring using this reference standard helps manufacturers demonstrate process control to regulatory agencies .

Reference Standard for LC-MS Impurity Identification and Structural Confirmation

Valsartan Isopropyl Ester is employed as a certified reference standard for liquid chromatography-mass spectrometry (LC-MS) methods used to identify and confirm unknown impurity peaks in stability and forced degradation studies [1]. With its comprehensive spectral characterization package (1H-NMR, 13C-NMR, MS, HPLC), the compound provides a definitive spectral library entry that enables rapid matching and confirmation of trace-level impurities detected during accelerated stability testing under ICH Q1A(R2) conditions .

Cold-Chain Compliance Verification for Temperature-Sensitive Reference Materials

The strict -20°C storage requirement for Valsartan Isopropyl Ester provides a practical framework for auditing supplier cold-chain logistics and laboratory storage compliance [1]. Procurement teams can evaluate suppliers based on their ability to deliver the product with validated temperature control, inert gas packaging, and documented stability data supporting a shelf-life of ≥5 years . Laboratories using this compound as a reference standard benefit from documented storage integrity, reducing the risk of using degraded standards in analytical release testing.

Application
Selection Property
Validation Focus
ANDA impurity profiling system suitability
Isopropyl ester-specific retention time
Resolution from parent drug and process impurities per ICH Q2(R1)
Residual isopropanol process control marker
Process-specific ester formation pathway
Quantitative monitoring of purification step completeness
LC-MS impurity identification in stability studies
Certified spectral library entry (NMR, MS, HPLC)
Rapid matching of trace-level impurities under ICH Q1A(R2) conditions
Cold-chain storage integrity verification
Strict -20°C storage with documented stability data
Supplier cold-chain logistics and shelf-life documentation review
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